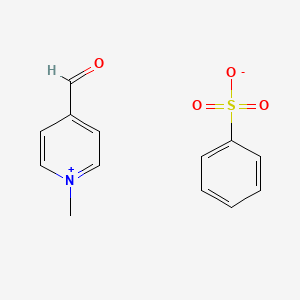

4-Formyl-1-methylpyridinium benzenesulfonate

Descripción

4-Formyl-1-methylpyridinium benzenesulfonate (CAS: 82228-89-5) is a pyridinium salt with the molecular formula $ \text{C}{13}\text{H}{13}\text{NO}_{4}\text{S} $ and a molecular weight of 279.31 g/mol. It is commercially available under synonyms such as FMPB and N-methylpyridinium-4-carboxaldehyde benzenesulfonate . The compound is widely utilized in organic synthesis for the mild and efficient conversion of primary amines to aldehydes or ketones via Schiff base formation and subsequent hydrolysis. Its mild reaction conditions (room temperature, compatibility with sensitive functional groups) make it advantageous over traditional oxidation methods like Swern or TEMPO-mediated reactions, particularly in complex syntheses such as cabergoline analogs and Ecteinascidin 743 . Additionally, it has been investigated for acetylcholinesterase (AChE) inhibitory activity, showing dose-dependent effects in murine models .

Propiedades

IUPAC Name |

benzenesulfonate;1-methylpyridin-1-ium-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO.C6H6O3S/c1-8-4-2-7(6-9)3-5-8;7-10(8,9)6-4-2-1-3-5-6/h2-6H,1H3;1-5H,(H,7,8,9)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVLGIFAXFDLMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=O.C1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431258 | |

| Record name | 4-Formyl-1-methylpyridinium benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82228-89-5 | |

| Record name | Pyridinium, 4-formyl-1-methyl-, benzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82228-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-1-methylpyridinium benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-1-methylpyridinium benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

4-Formyl-1-methylpyridinium benzenesulfonate can be synthesized through the reaction of N-methylpyridine with paraformaldehyde and benzenesulfonic acid. The reaction typically occurs under mild conditions, ensuring the preservation of sensitive functional groups . Industrial production methods are similar, often involving large-scale reactions with optimized conditions to maximize yield and purity.

Análisis De Reacciones Químicas

4-Formyl-1-methylpyridinium benzenesulfonate primarily undergoes substitution reactions. It is used to convert primary amines into aldehydes and ketones. The reaction conditions are mild, often involving the use of common reagents such as N,N-dimethylformamide and 1-methylpyridinium iodide . The major products formed from these reactions are carbonyl compounds, which are essential intermediates in various organic synthesis processes.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Formyl-1-methylpyridinium benzenesulfonate is primarily used as a reagent for synthesizing complex organic molecules. Notable applications include:

- Synthesis of Tetrazolic Analogs : It facilitates the creation of tetrazolic analogs of chalcones, which are important in medicinal chemistry .

- Production of Natural Products : The compound has been utilized in the synthesis of biologically active molecules such as (+)-ferruginol and ecteinascidin 743, which have significant pharmaceutical implications .

Biochemical Applications

The compound plays a critical role in studying biochemical pathways by enabling the synthesis of various intermediates that are crucial for understanding metabolic processes. This includes:

- Drug Development : It is instrumental in creating potential drug candidates that involve carbonyl intermediates, thereby aiding in the development of new therapeutic agents .

Industrial Applications

In industrial settings, this compound is employed in the production of fine chemicals and intermediates, demonstrating its utility beyond academic research .

Case Study 1: Synthesis of Ecteinascidin 743

A significant study demonstrated the total synthesis of ecteinascidin 743 using this compound as a key reagent. This synthesis involved multiple steps and highlighted the efficiency of this compound in constructing complex natural products .

Case Study 2: Chalcone Derivatives

Research has shown that this compound can effectively convert primary amines into chalcone derivatives, which are known for their diverse biological activities. The mild reaction conditions allow for the retention of functional groups that would otherwise be sensitive to harsher reagents .

Mecanismo De Acción

The mechanism of action of 4-Formyl-1-methylpyridinium benzenesulfonate involves the formation of a reactive intermediate that facilitates the conversion of primary amines into carbonyl compounds. The pyridinium salt acts as an electrophile, reacting with nucleophilic amines to form the desired carbonyl products. This reaction pathway is efficient and preserves the integrity of sensitive functional groups .

Comparación Con Compuestos Similares

Table 1: AChE Inhibition Activity of 4F-MP and Analogs

4F-MP exhibits moderate inhibition, outperforming 4C-MP but being less effective than Donepezil. This suggests the formyl group enhances interaction with AChE’s catalytic site, though steric or electronic factors limit its efficacy compared to Donepezil’s optimized structure .

Table 2: Comparison of Amine-to-Aldehyde Conversion Methods

| Reagent/Method | Conditions | Functional Group Tolerance | Typical Yield |

|---|---|---|---|

| 4F-MP | RT, DMF/CH$2$Cl$2$ | High (amines, esters) | 53–97% |

| Swern Oxidation | -78°C, toxic reagents | Low (acid-sensitive groups) | 60–80% |

| TEMPO/NaOCl | 0–25°C, aqueous | Moderate (oxidizable groups) | 70–90% |

4F-MP’s advantages include operational simplicity and compatibility with diverse substrates, though its cost may be higher than conventional methods .

Actividad Biológica

4-Formyl-1-methylpyridinium benzenesulfonate (4F-MP) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurobiology and synthetic organic chemistry. This article provides an overview of its biological activity, synthesis, and implications based on diverse research findings.

Chemical Structure and Properties

4F-MP is characterized by its pyridinium structure, which includes a formyl group and a benzenesulfonate moiety. The presence of the quaternized nitrogen in the pyridine ring contributes to its reactivity and biological interactions.

Neuropharmacological Effects

Research indicates that 4F-MP may influence neurotransmitter systems. A study demonstrated that 4F-MP inhibits acetylcholinesterase (AChE) activity, which is crucial for cholinergic signaling in the nervous system. In vitro assays showed that 4F-MP exhibited significant inhibition of AChE, similar to established inhibitors like Donepezil . This inhibition could have implications for conditions such as Alzheimer's disease where cholinergic signaling is compromised.

In Vivo Studies

In vivo studies involving mice have shown varied effects depending on dosage. Low doses of 4F-MP did not significantly alter tyrosine hydroxylase (TH) expression levels in catecholaminergic regions; however, higher doses resulted in flaccid paralysis, indicating potential neurotoxic effects at elevated concentrations . This highlights the importance of dosage in determining the compound's safety and efficacy.

The synthesis of 4F-MP typically involves the condensation of amines with this compound to form Schiff base intermediates, which can then undergo further transformations . The mechanism of action appears to involve modulation of nucleic acid structures, as studies have suggested that 4F-MP can stabilize G-quadruplex and i-motif structures within DNA, potentially influencing gene expression through epigenetic mechanisms .

Case Studies

Case Study 1: Acetylcholinesterase Inhibition

- Objective : To evaluate the inhibitory effect of 4F-MP on AChE.

- Method : Fluorometric assays were conducted using recombinant AChE.

- Findings : 4F-MP demonstrated concentration-dependent inhibition similar to known AChE inhibitors. This suggests potential therapeutic applications in enhancing cholinergic function .

Case Study 2: Toxicological Assessment

- Objective : To assess the neurotoxic effects of varying doses of 4F-MP.

- Method : Mice were administered different doses of 4F-MP via intraperitoneal injection.

- Findings : Low doses were well-tolerated, while high doses led to significant adverse effects, including paralysis. This underscores the need for careful dose management in therapeutic contexts .

Comparative Analysis

| Compound | AChE Inhibition | Neurotoxic Effects | Gene Modulation |

|---|---|---|---|

| This compound | Significant | High at high doses | Yes |

| Donepezil | Significant | Low | No |

| TMPyP4 | Moderate | Variable | Yes |

Q & A

Q. Table 1: Representative Reaction Conditions

| Reaction Step | Reagents/Solvents | Yield | Reference |

|---|---|---|---|

| Transamination of (L) | FMPBS, DBU, DMF/CH₂Cl₂ | 53% | |

| Pictet-Spengler Cyclization | NaOAc, ethanol | 97% | |

| Aldehyde Synthesis | FMPBS, CH₂Cl₂/DMF, 4Å sieves | 59% |

How is FMPBS utilized in enzyme inhibition studies?

Basic Question

FMPBS acts as a competitive inhibitor of acetylcholinesterase (AChE) in fluorescence-based assays. In such studies, 50 μU of AChE is incubated with FMPBS, and residual enzyme activity is quantified using a fluorogenic substrate. The inhibitory potency is reported as a percentage of control activity, with triplicate measurements to ensure reproducibility. For instance, FMPBS shows dose-dependent inhibition, comparable to established inhibitors like donepezil .

What analytical methods are recommended for assessing the purity of FMPBS?

Basic Question

Reverse-phase HPLC with a mobile phase of acetonitrile/water (45:55) is optimal for quantifying FMPBS and detecting impurities like methyl benzenesulfonate. System suitability requires a resolution >2.0 between FMPBS and internal standards (e.g., methyl p-toluenesulfonate). Calibration curves using standard solutions (2.4 µg/mL) ensure accurate quantification .

Q. Table 2: HPLC Parameters for Purity Analysis

| Parameter | Specification |

|---|---|

| Mobile Phase | Acetonitrile/water (45:55) |

| Column | C18, 5 µm, 250 × 4.6 mm |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

What factors influence the reaction efficiency of FMPBS in transamination reactions?

Advanced Question

Key factors include:

- Solvent Polarity : DMF/CH₂Cl₂ mixtures enhance nucleophilicity of amine substrates.

- Base Selection : DBU promotes deprotonation, accelerating imine formation.

- Temperature : Reactions conducted at ambient temperature (rt) minimize side reactions like hydrolysis.

- Additive Stability : Molecular sieves (4Å) prevent moisture-induced degradation of FMPBS .

How can researchers address contradictions in FMPBS’s stability during storage?

Advanced Question

FMPBS degrades in aqueous media due to hydrolysis of the formyl group. To mitigate this:

- Store under anhydrous conditions (e.g., desiccated, inert atmosphere).

- Prepare solutions immediately before use.

- Avoid prolonged exposure to protic solvents like ethanol or water .

What strategies optimize the yield of spiro-tetrahydroisoquinoline derivatives using FMPBS?

Advanced Question

Optimization involves:

- Stepwise Addition : Sequential addition of FMPBS and DBU to control exothermic imine formation.

- Cyclization Conditions : Use of NaOAc in ethanol (rt, 97% yield) for Pictet-Spengler reactions.

- Workup Protocols : Acidic hydrolysis (1M HCl) to stabilize aldehyde intermediates .

How does FMPBS compare to other formylating agents in natural product synthesis?

Advanced Question

FMPBS offers advantages over traditional agents (e.g., formic acid or DMF/POCl₃) due to its mild reaction conditions and compatibility with acid-sensitive substrates. For example, in the synthesis of (+)-ferruginol, FMPBS achieves 59% yield for aldehyde intermediates, outperforming harsher methods that risk side reactions .

What mechanistic insights explain FMPBS’s role in acetylcholinesterase inhibition?

Advanced Question

FMPBS likely binds to the AChE active site via its formyl group, mimicking the transition state of acetylcholine hydrolysis. Fluorescence assays reveal IC₅₀ values in the micromolar range, suggesting competitive inhibition. Structural analogs (e.g., 4-carboxy-1-methylpyridinium) show reduced activity, highlighting the critical role of the formyl moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.